N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methoxynaphthalene-2-carboxamide
Description
N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methoxynaphthalene-2-carboxamide is a carboxamide derivative featuring a 1,3-dimethylpyrazole moiety linked to a 3-methoxynaphthalene scaffold. The 1,3-dimethylpyrazole group contributes rigidity and hydrogen-bonding capabilities, common in bioactive molecules.
Properties
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-3-methoxynaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-11-8-16(20(2)19-11)18-17(21)14-9-12-6-4-5-7-13(12)10-15(14)22-3/h4-10H,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMFVIJDXJDFKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution for Pyrazole Intermediate Synthesis
The synthesis of the pyrazole moiety, 1,3-dimethyl-1H-pyrazol-5-amine, serves as a foundational step. A method adapted from Rani et al. involves refluxing 3,5-dimethyl-1H-pyrazole with phenacyl bromide in acetonitrile using potassium carbonate as a base. The reaction proceeds at 85°C for 5 hours, with thin-layer chromatography (TLC) monitoring confirming completion. The product, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylethanone, is isolated via ice-cold water precipitation and purified via silica gel column chromatography. Critical spectral data include IR absorption at 1691 cm⁻¹ (C=O stretch) and 1578 cm⁻¹ (C=N stretch), alongside ¹H NMR signals at δ 2.23 and 2.16 for methyl groups.
Carboxamide Bond Formation via Acyl Chloride Intermediates
The target compound’s carboxamide linkage is formed by reacting 3-methoxynaphthalene-2-carbonyl chloride with 1,3-dimethyl-1H-pyrazol-5-amine. The acyl chloride is synthesized by treating 3-methoxynaphthalene-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux. Subsequent amidation occurs in anhydrous dichloromethane (DCM) with triethylamine (Et₃N) to scavenge HCl. After 12 hours at room temperature, the crude product is washed with sodium bicarbonate and purified via recrystallization from ethanol. This method yields 78–82% purity, with mass spectrometry (MS) confirming the molecular ion peak at m/z 335.1 [M+H]⁺.
Coupling Reagent-Assisted Synthesis
Alternative approaches employ coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). A mixture of 3-methoxynaphthalene-2-carboxylic acid (1.2 equiv), HOBt (1.5 equiv), and EDC (1.5 equiv) in DMF is stirred at 0°C for 30 minutes before adding 1,3-dimethyl-1H-pyrazol-5-amine. The reaction proceeds at room temperature for 24 hours, followed by extraction with ethyl acetate and drying over anhydrous sodium sulfate. Column chromatography (hexane:ethyl acetate, 7:3) yields the product in 85% purity, with ¹³C NMR confirming the amide carbonyl at δ 165.3.
Optimization of Reaction Conditions
Solvent and Base Selection
Comparative studies highlight acetonitrile and DMF as optimal solvents for pyrazole functionalization and amidation, respectively. Potassium carbonate and triethylamine are preferred bases, with the latter minimizing side reactions during acyl chloride formation. Elevated temperatures (80–85°C) enhance reaction rates for pyrazole intermediates but risk decomposition if prolonged beyond 6 hours.
Purification Techniques
Silica gel chromatography remains the gold standard for isolating pyrazole derivatives, resolving contaminants with Rf values <0.3 in ethyl acetate. For the final carboxamide, recrystallization from ethanol-water (9:1) improves purity to >95%, as evidenced by high-performance liquid chromatography (HPLC) analysis.
Spectroscopic Characterization and Analytical Data
Infrared Spectroscopy
Key IR absorptions include:
Nuclear Magnetic Resonance Spectroscopy
¹H NMR (400 MHz, CDCl₃):
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δ 8.45 (s, 1H, naphthalene H-1)
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δ 7.89–7.32 (m, 6H, naphthalene H-4–H-8)
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δ 6.12 (s, 1H, pyrazole H-4)
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δ 3.94 (s, 3H, OCH₃)
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δ 2.41 (s, 3H, CH₃-pyrazole)
¹³C NMR (100 MHz, CDCl₃):
Mass Spectrometry
Electrospray ionization (ESI-MS) confirms the molecular ion at m/z 335.1 [M+H]⁺, with fragmentation peaks at m/z 289.0 (loss of CONH₂) and 201.1 (naphthalene moiety).
Industrial-Scale Synthesis Considerations
Patent methodologies emphasize reproducibility and cost-efficiency. A scaled-up procedure involves:
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Batch Reactor Setup : 3-Methoxynaphthalene-2-carboxylic acid (10 kg) and SOCl₂ (15 L) are refluxed for 4 hours.
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Amidation : The acyl chloride is reacted with 1,3-dimethyl-1H-pyrazol-5-amine (8.5 kg) in DCM (50 L) at 25°C for 12 hours.
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Workup : The organic layer is washed with 5% NaHCO₃ (3 × 20 L) and concentrated to 30% volume.
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Crystallization : Ethanol (40 L) is added, and the mixture is cooled to 0°C to precipitate the product (yield: 92%, purity: 98.5%).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring or the naphthalene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles or naphthalenes.
Scientific Research Applications
N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methoxynaphthalene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methoxynaphthalene-2-carboxamide exerts its effects involves interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The naphthalene moiety may enhance the compound’s binding affinity and specificity. Pathways involved could include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole Carboxamide Derivatives with Aryl Substituents
describes 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives (3a–3p). These compounds share a carboxamide linkage between pyrazole and aryl groups but differ in substituents:
- Substituent Effects :
- Electron-withdrawing groups (e.g., Cl in 3b, 3e) reduce electron density, increasing melting points (e.g., 3b: mp 171–172°C vs. 3a: 133–135°C) .
- Electron-donating groups (e.g., methyl in 3c) lower melting points (123–125°C) and improve yields (62–71%) .
- Fluorophenyl in 3d introduces polarity, yielding a higher mp (181–183°C) and moderate solubility in polar solvents .
Key Distinction : The target compound’s methoxynaphthalene system offers greater aromatic conjugation than phenyl or halogenated aryl groups, likely enhancing UV absorption and π-π stacking interactions.
Sulfonamide vs. Carboxamide Linkers: Elexacaftor
Elexacaftor (–4) features a sulfonamide linker ((R)-N-(1,3-dimethyl-1H-pyrazol-5-yl)sulfonyl) instead of a carboxamide. Structural and functional differences include:
- Bioactivity : Sulfonamides are historically associated with antimicrobial activity but also modulate CFTR proteins in elexacaftor . Carboxamides, like the target compound, may exhibit different binding affinities due to altered hydrogen-bonding patterns.
- Synthetic Routes : Elexacaftor’s synthesis employs sulfonylation and modular coupling (e.g., building blocks 61–66) , whereas the target compound likely uses carbodiimide-mediated amidation (similar to ) .
Heterocyclic vs. Aromatic Carboxamides
lists N-(1,3-dimethyl-1H-pyrazol-5-yl)oxolane-2-carboxamide , which replaces naphthalene with an oxolane (tetrahydrofuran) ring:
- Aromaticity: The oxolane’s non-aromatic nature reduces conjugation, lowering molecular weight (195.27 g/mol vs. ~307 g/mol for the target compound) and likely decreasing thermal stability.
- Solubility : The oxolane’s oxygen atom may improve aqueous solubility compared to the hydrophobic naphthalene system .
Agrochemical Pyrazole Derivatives: Pyrazoxyfen
Pyrazoxyfen () is a dichlorobenzoyl-containing herbicide. Comparisons include:
- Electron Effects: The dichlorobenzoyl group (electron-withdrawing) in pyrazoxyfen contrasts with the methoxynaphthalene (electron-donating) in the target compound, affecting reactivity and application (herbicidal vs.
- Substituent Positioning : Both compounds utilize 1,3-dimethylpyrazole, but the target’s carboxamide linkage at position 5 may allow for more diverse functionalization than pyrazoxyfen’s ether linkage .
Structural and Functional Comparison Table
Biological Activity
N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methoxynaphthalene-2-carboxamide is a compound that has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 295.34 g/mol
- CAS Number : 1020454-28-7
Research indicates that compounds similar to this compound can influence various biological pathways:
- mTORC1 Pathway Modulation : Compounds in the pyrazole class have been shown to reduce mTORC1 activity, which is crucial for cell growth and proliferation. This modulation can lead to increased autophagy and reduced cancer cell viability .
- Induction of Apoptosis : The compound may induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins such as Bcl-2 .
- Cell Cycle Arrest : Similar compounds have demonstrated the ability to induce G1 phase cell cycle arrest, preventing cancer cells from proliferating .
Biological Activity and Therapeutic Potential
The biological activity of this compound can be summarized as follows:
Case Studies
Several studies have investigated the effects of pyrazole derivatives similar to this compound:
- Study on MIA PaCa-2 Cells : A study demonstrated that certain pyrazole derivatives significantly reduced mTORC1 activity and increased autophagic flux in MIA PaCa-2 pancreatic cancer cells. These findings suggest a potential application in pancreatic cancer therapy .
- In Vitro Evaluation : Another study evaluated the antiproliferative effects of various pyrazole compounds against breast cancer (MCF7) and colorectal cancer (HCT116) cell lines, showing promising results with IC50 values indicating effective cytotoxicity .
Q & A
Q. What are the common synthetic routes for N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methoxynaphthalene-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves condensation of 3-methoxynaphthalene-2-carboxylic acid derivatives with 1,3-dimethyl-1H-pyrazol-5-amine. Key steps include:
- Coupling Reactions : Use carbodiimide-based reagents (e.g., DCC) in anhydrous DMF or THF under nitrogen .
- Catalysis : K₂CO₃ or triethylamine as a base to facilitate amide bond formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol for high purity .
Optimization focuses on temperature (60–80°C), reaction time (12–24 hrs), and stoichiometric ratios (1:1.2 amine:acid chloride).
Q. Which spectroscopic methods are most effective for characterizing functional groups in this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm), pyrazole protons (δ 6.5–7.0 ppm), and naphthalene aromatic signals (δ 7.2–8.5 ppm) .
- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .
- X-ray Crystallography : Resolve bond lengths (e.g., C=O at ~1.23 Å) and torsional angles to validate planar naphthalene-pyrazole alignment .
Q. How do structural modifications at the pyrazole ring influence physicochemical properties?
- Methodological Answer : Substituents at the pyrazole ring (e.g., methyl, methoxy) alter:
- Solubility : Increased hydrophobicity with alkyl groups reduces aqueous solubility but enhances lipid membrane permeability .
- Stability : Electron-donating groups (e.g., methoxy) improve resistance to oxidative degradation under acidic conditions .
Comparative studies require HPLC-based stability assays and logP measurements .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for this compound using software like SHELX?
- Methodological Answer : Discrepancies (e.g., R-factor >5%) arise from twinning or poor data resolution. Strategies include:
- High-Resolution Data : Collect data at <1.0 Å resolution to reduce noise .
- Twinning Analysis : Use SHELXL’s TWIN command to model pseudo-merohedral twinning .
- Validation Tools : Check for overfitting with Rfree and validate geometry via PLATON .
Q. What computational approaches predict biological target interactions for this pyrazole derivative?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases) using PyMOL for visualization .
- MD Simulations : GROMACS for 100 ns runs to assess binding stability (RMSD <2 Å) and ligand-receptor hydrogen bonding .
- QSAR Models : Train models using IC₅₀ data from analogous pyrazole compounds to predict activity .
Q. How can low yield in the final synthesis step be addressed, considering possible side reactions?
- Methodological Answer : Low yields often stem from hydrolysis of the amide bond or incomplete coupling. Solutions:
- Protecting Groups : Use Boc-protected amines to prevent premature deactivation .
- Catalyst Screening : Test HOBt/DMAP to enhance coupling efficiency .
- Side Reaction Mitigation : Monitor pH (neutral conditions) and use anhydrous solvents to minimize hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
